Benztropine

描述

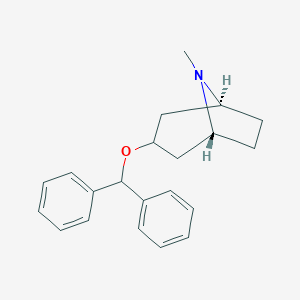

Structure

3D Structure

属性

IUPAC Name |

(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJXKZJWITVLHI-YOFSQIOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022659 | |

| Record name | Benztropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-13-5 | |

| Record name | Benzatropine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzatropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00245 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benztropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZTROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NHL2J4X8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZTROPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

135ºC | |

| Record name | Benzatropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00245 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Unveiling the Off-Target Landscape of Benztropine: A Technical Guide to its Molecular Interactions Beyond Muscarinic Receptors

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of benztropine, a drug traditionally known for its anticholinergic properties, extending beyond its interaction with muscarinic receptors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's polypharmacology, supported by quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Executive Summary

This compound's therapeutic effects and side-effect profile are not solely dictated by its antagonism of muscarinic receptors. A growing body of evidence reveals its significant interactions with several other key molecular targets, including monoamine transporters, histamine receptors, sigma receptors, and ion channels. This guide summarizes the binding affinities and functional activities of this compound at these non-muscarinic sites, providing a deeper understanding of its complex pharmacological profile. This information is critical for ongoing drug development efforts and for repurposing strategies involving this compound and its analogs.

Monoamine Transporters: A Primary Non-Muscarinic Target

This compound is a potent inhibitor of the dopamine transporter (DAT), with considerable, albeit lower, affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET). This activity is central to its therapeutic application in Parkinson's disease, as it increases the synaptic availability of dopamine.[1][2]

Quantitative Data: Binding Affinities

The binding affinities of this compound and its analogs for monoamine transporters are typically determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |

| This compound | 8.5 - 118 | 490 - 4600 | 1420 - 7350 | [3][4] |

| 4,4'-Difluoro-Benztropine | 15 | - | - | [2] |

| N-methyl-AHN 1-055 | 9 | - | - | [5] |

| N-allyl-AHN 2-005 | 5.6 | - | - | [6] |

| N-butyl-JHW 007 | 26 | - | - | [5] |

Note: The range of Ki values reflects data from multiple studies using different experimental conditions.

Experimental Protocol: Radioligand Binding Assay for DAT

A standard experimental approach to determine the Ki of this compound for DAT involves a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter (DAT).

Materials:

-

Cell membranes prepared from cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells).

-

Radioligand: [³H]WIN 35,428 or [³H]CFT (a cocaine analog that binds to DAT).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293-hDAT cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and centrifuge again. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C. Protein concentration is determined using a BCA assay.[7]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of unlabeled this compound.[7]

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[7]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Signaling Pathway: Dopamine Transporter Inhibition

This compound's inhibition of DAT blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[1][9]

Histamine Receptors: A Source of Sedative Effects

This compound exhibits significant affinity for histamine H1 receptors, acting as an inverse agonist.[10] This interaction is thought to contribute to its sedative side effects.[11]

Quantitative Data: Binding Affinities

| Compound | Histamine H1 Receptor Ki (nM) | Reference |

| This compound | 16 - 37,600 | [3] |

| Diphenylpyraline (this compound analog) | - | [11] |

Note: The wide range of Ki values for this compound highlights the variability in experimental results.

Experimental Protocol: Histamine H1 Receptor Functional Assay (Calcium Flux)

Functional assays, such as measuring changes in intracellular calcium levels, can determine the efficacy of this compound at H1 receptors.

Objective: To determine the functional activity of this compound at the histamine H1 receptor.

Materials:

-

Cells expressing the human histamine H1 receptor (e.g., CHO-H1 or HEK293-H1 cells).

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Histamine (agonist).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorometric imaging plate reader.

Procedure:

-

Cell Culture and Dye Loading: Plate CHO-H1 cells in a 96-well plate and grow to confluence. Load the cells with a calcium-sensitive fluorescent dye.

-

Assay: Place the plate in a fluorometric imaging plate reader. Add varying concentrations of this compound to the wells and incubate.

-

Stimulation: Add a fixed concentration of histamine (agonist) to the wells to stimulate the H1 receptors.

-

Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: To determine if this compound acts as an antagonist or inverse agonist, compare the histamine-induced calcium response in the presence and absence of this compound. A rightward shift in the histamine dose-response curve indicates competitive antagonism. A reduction in the basal (unstimulated) calcium signal in the presence of this compound would suggest inverse agonism.

Signaling Pathway: Histamine H1 Receptor Inverse Agonism

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium. As an inverse agonist, this compound stabilizes the inactive conformation of the H1 receptor, reducing its basal activity and antagonizing the effects of histamine.[10][12][13]

Sigma Receptors: Modulators of Cellular Signaling

This compound and its analogs have been shown to bind to sigma receptors (σ1 and σ2) with nanomolar affinity.[6][14] This interaction may contribute to some of its complex behavioral effects and suggests a potential role in modulating various cellular processes.

Quantitative Data: Binding Affinities

| Compound | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) | Reference |

| AHN 1-055 | 14.8 | 2.6 | [6] |

| AHN 2-005 | 11.2 | 1.8 | [6] |

| JHW 007 | 25.1 | 5.2 | [6] |

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound analogs for sigma-1 and sigma-2 receptors.

Materials:

-

Membrane preparations from tissues or cells expressing sigma receptors (e.g., guinea pig brain or specific cell lines).

-

Radioligands: --INVALID-LINK---pentazocine for σ1 receptors, and [³H]DTG for total sigma receptors.

-

Unlabeled ligands: (+)-pentazocine to mask σ1 sites when measuring σ2 binding with [³H]DTG, and haloperidol for non-specific binding determination.

-

This compound analogs.

-

Assay buffer.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Membrane Preparation: Prepare membranes from a suitable biological source.[15]

-

Sigma-1 Assay: Incubate membranes with --INVALID-LINK---pentazocine and varying concentrations of the this compound analog.[15]

-

Sigma-2 Assay: Incubate membranes with [³H]DTG, a fixed concentration of unlabeled (+)-pentazocine to block binding to σ1 sites, and varying concentrations of the this compound analog.[16]

-

Filtration and Quantification: Follow the same filtration and quantification steps as described for the DAT binding assay.

-

Data Analysis: Calculate IC50 and Ki values using the Cheng-Prusoff equation.

Signaling Pathway: Sigma-1 Receptor Modulation

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in regulating calcium signaling, ion channel function, and cellular stress responses. Ligand binding can modulate these functions, though the precise downstream effects of this compound at this receptor are still under investigation.

Other Molecular Targets

Voltage-Gated Potassium Channels (Kv1.5)

This compound has been shown to inhibit voltage-dependent potassium (Kv) channels, primarily the Kv1.5 subtype, in a concentration-dependent manner.[17]

-

Quantitative Data: IC50 = 6.11 µM[17]

-

Experimental Protocol: Whole-cell patch-clamp electrophysiology on isolated coronary arterial smooth muscle cells is used to measure the effect of this compound on Kv currents.[17]

Neutral Amino Acid Transporter B⁰AT1 (SLC6A19)

This compound has been identified as a competitive inhibitor of the B⁰AT1 transporter.[18]

-

Quantitative Data: IC50 = 44 µM[18]

-

Experimental Protocol: Inhibition of B⁰AT1 is assessed using a high-throughput screening assay that measures changes in membrane potential upon amino acid uptake in a CHO cell line stably expressing the transporter.[19] A radiolabeled amino acid uptake assay can also be used.[19]

Conclusion

The pharmacological profile of this compound is far more intricate than its classification as a simple anticholinergic agent would suggest. Its potent inhibition of the dopamine transporter is a key element of its therapeutic efficacy in Parkinsonism. Furthermore, its interactions with histamine H1 receptors, sigma receptors, and various ion channels and transporters likely contribute to both its therapeutic actions and its adverse effect profile. A thorough understanding of this polypharmacology is essential for optimizing its clinical use and for the rational design of new drugs with improved selectivity and fewer off-target effects. The data and methodologies presented in this guide provide a foundational resource for researchers and clinicians working to further elucidate the complex molecular interactions of this compound.

References

- 1. Benzatropine - Wikipedia [en.wikipedia.org]

- 2. Recognition of this compound by the dopamine transporter (DAT) differs from that of the classical dopamine uptake inhibitors cocaine, methylphenidate, and mazindol as a function of a DAT transmembrane 1 aspartic acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative structure-activity relationships of this compound analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 6. σ Receptor Effects of N-Substituted this compound Analogs: Implications for Antagonism of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 10. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of the histamine H1 receptor antagonist and this compound analog diphenylpyraline on dopamine uptake, locomotion and reward - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 13. innoprot.com [innoprot.com]

- 14. σ Receptor Effects of N-Substituted this compound Analogs: Implications for Antagonism of Cocaine Self-Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. frontiersin.org [frontiersin.org]

- 17. Blockade of Voltage-Dependent K+ Channels by this compound, a Muscarinic Acetylcholine Receptor Inhibitor, in Coronary Arterial Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of novel inhibitors of the amino acid transporter B0 AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Benztropine in Modulating Neuroinflammation: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benztropine, a drug with a long-standing clinical history for the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms, is emerging as a molecule of interest for its potential immunomodulatory and neuroprotective effects. This technical guide provides an in-depth analysis of the current understanding of this compound's role in modulating neuroinflammation. While direct evidence of its effects on central nervous system (CNS) inflammatory cells is still developing, this paper synthesizes preclinical data from related fields to elucidate its potential mechanisms of action. This compound's primary pharmacological actions as a muscarinic acetylcholine M1/M3 receptor antagonist, a histamine H1 receptor antagonist, and a dopamine reuptake inhibitor may converge to dampen neuroinflammatory responses. This is supported by evidence of its ability to inhibit key inflammatory signaling pathways, such as STAT3 and NF-κB, and to reduce pro-inflammatory cytokine production in peripheral neuropathy models. Furthermore, its demonstrated effects on macrophage function suggest a potential to modulate microglial activity. This whitepaper will detail the known mechanisms, present available quantitative data, outline relevant experimental protocols, and visualize the implicated signaling pathways to provide a comprehensive resource for researchers and drug developers in the field of neuroinflammation.

Introduction to Neuroinflammation and this compound

Neuroinflammation is a complex biological response of the central nervous system to various insults, including infection, trauma, and neurodegenerative diseases. It is primarily mediated by glial cells, namely microglia and astrocytes, which, upon activation, release a plethora of inflammatory mediators such as cytokines, chemokines, and reactive oxygen species. While acute neuroinflammation is a protective mechanism, chronic activation can lead to neuronal damage and contribute to the progression of numerous neurological disorders.

This compound is a centrally acting drug with a well-established pharmacological profile.[1][2][3] Its primary mechanisms of action include:

-

Anticholinergic Activity: Antagonism of M1 and M3 muscarinic acetylcholine receptors.[1]

-

Antihistaminic Activity: Antagonism of the H1 histamine receptor.[2]

-

Dopaminergic Activity: Inhibition of dopamine reuptake.[3]

Recent research has begun to uncover the potential of this compound beyond its traditional indications, with studies pointing towards its role in promoting remyelination and exerting neuroprotective effects, partly through the modulation of inflammatory processes.[4]

Mechanisms of this compound in Modulating Neuroinflammation

The immunomodulatory effects of this compound in the CNS are not yet fully elucidated. However, based on its known pharmacological targets and data from non-CNS and related models, several potential mechanisms can be proposed.

Inhibition of Pro-inflammatory Signaling Pathways

Key to the inflammatory response in microglia and astrocytes is the activation of transcription factors that drive the expression of pro-inflammatory genes. This compound has been shown to interfere with two of the most critical inflammatory signaling pathways: STAT3 and NF-κB.

-

STAT3 (Signal Transducer and Activator of Transcription 3): The STAT3 pathway is a critical regulator of inflammatory responses in the CNS.[5][6] In microglia, STAT3 activation is associated with a pro-inflammatory M1 phenotype.[7][8]

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules in both microglia and astrocytes.[9][10][11][12]

A study investigating the anti-tumor properties of this compound demonstrated its ability to significantly reduce the activity of both STAT3 and NF-κB in cancer cells.[13][14] While this was not in a neuroinflammatory context, the conservation of these pathways across cell types suggests a similar inhibitory effect may occur in microglia and astrocytes.

Caption: Hypothesized signaling pathways modulated by this compound.

Reduction of Pro-inflammatory Cytokine Production

Consistent with its inhibition of STAT3 and NF-κB, this compound has been shown to reduce the systemic levels of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in a mouse model of oxaliplatin-induced peripheral neuropathy.[4] These cytokines are central players in neuroinflammation and are produced by activated microglia and astrocytes.

Modulation of Microglial Function via Histamine Receptor Antagonism

This compound is a potent histamine H1 receptor (H1R) antagonist. A recent study revealed that this compound exerts host-directed antimicrobial activity against Mycobacterium tuberculosis within macrophages by targeting H1R.[13][15] This activity was associated with enhanced phagosome acidification, a critical process for the degradation of pathogens and cellular debris.[13] Given that microglia are the resident macrophages of the CNS, it is plausible that this compound could similarly modulate microglial phagocytic function through H1R antagonism. This could have significant implications for the clearance of protein aggregates and cellular debris in neurodegenerative diseases.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound relevant to neuroinflammation.

| Parameter | Model System | Treatment | Result | Reference |

| IL-6 Levels | Oxaliplatin-induced peripheral neuropathy in mice | This compound (10 mg/kg, i.p.) | Significant reduction in serum IL-6 levels compared to oxaliplatin-treated mice. | [4] |

| TNF-α Levels | Oxaliplatin-induced peripheral neuropathy in mice | This compound (10 mg/kg, i.p.) | Significant reduction in serum TNF-α levels compared to oxaliplatin-treated mice. | [4] |

| STAT3 Activity | Lung cancer tumoroids | This compound (20 µM) | Marked reduction in phosphorylated and total STAT3 levels. | [13] |

| NF-κB Activity | Lung cancer tumoroids | This compound (20 µM) | Disappearance of nuclear NF-κB p65/RelA. | [13] |

| Mtb Burden | In vivo mouse model of tuberculosis | This compound (20 mg/kg, oral) | 70% reduction in Mtb load in the lungs. | [13] |

| Cell Line | Assay | IC50 (µM) | Time Point | Reference |

| PC12 (Pheochromocytoma) | Cytotoxicity | 11.56 (as part of a polymer-drug conjugate) | Not specified | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. Below are outlines of key experimental methodologies.

In Vitro Neuroinflammation Model

This protocol describes a general method for establishing an in vitro neuroinflammation model using a co-culture of neurons and microglia.[16][17]

Caption: Experimental workflow for an in vitro neuroinflammation model.

In Vivo Neuroinflammation Model

This protocol outlines a general procedure for an in vivo model of systemic inflammation-induced neuroinflammation.[18]

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Cogentin (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 6. N-Salicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. STAT3 activation in microglia exacerbates hippocampal neuronal apoptosis in diabetic brains [pubmed.ncbi.nlm.nih.gov]

- 8. PS215. Microglial STAT3 regulates depressive-like behavior by modulating cytokine expression via neuro-glia communication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling in Astrocytes Modulates Brain Inflammation and Neuronal Injury Following Sequential Exposure to Manganese and MPTP During Development and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of astroglial nuclear factor κB reduces inflammation and improves functional recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetic Suppression of IKK2/NF-κB in Astrocytes Inhibits Neuroinflammation and Reduces Neuronal Loss in the MPTP-Probenecid Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential Modulation of NF-κB in Neurons and Astrocytes Underlies Neuroprotection and Antigliosis Activity of Natural Antioxidant Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Parkinson’s drug this compound possesses histamine receptor 1-dependent host-directed antimicrobial activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Parkinson's drug this compound possesses histamine receptor 1-dependent host-directed antimicrobial activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. diposit.ub.edu [diposit.ub.edu]

- 18. Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Benztropine as a Potential Therapeutic Agent for Dystonia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dystonia, a hyperkinetic movement disorder characterized by sustained or intermittent muscle contractions, presents a significant therapeutic challenge. This technical guide provides an in-depth analysis of benztropine, a synthetic compound with a multifaceted pharmacological profile, as a potential treatment for various forms of dystonia. This compound's mechanism of action, involving anticholinergic, antihistaminic, and dopamine reuptake inhibitory effects, is explored in detail. This document summarizes key preclinical and clinical data, outlines experimental protocols for its evaluation, and visualizes the complex signaling pathways implicated in its therapeutic effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics for dystonia.

Introduction

This compound is an FDA-approved medication primarily used for parkinsonism and drug-induced extrapyramidal symptoms, including acute dystonic reactions[1][2]. Its therapeutic efficacy stems from its ability to modulate key neurotransmitter systems in the basal ganglia, a brain region critically involved in motor control. The pathophysiology of dystonia is thought to involve an imbalance in the intricate interplay between acetylcholine and dopamine in the striatum[3][4][5]. This compound's unique pharmacological profile, targeting muscarinic acetylcholine receptors, histamine receptors, and the dopamine transporter, positions it as a compelling candidate for the management of dystonic symptoms.

Pharmacodynamics and Mechanism of Action

This compound exerts its therapeutic effects through a combination of three primary mechanisms:

-

Anticholinergic Activity: this compound is a potent antagonist of muscarinic acetylcholine receptors, with a high affinity for the M1 subtype, which is abundant in the striatum[1][4][6]. By blocking the action of acetylcholine, this compound helps to restore the dopaminergic-cholinergic balance that is disrupted in dystonia[3][5][7].

-

Antihistaminic Activity: this compound also possesses significant antihistaminic properties, acting as an inverse agonist at histamine H1 receptors[8]. While the precise role of histamine in dystonia is not fully elucidated, this activity may contribute to the sedative effects of the drug and potentially modulate neuronal excitability.

-

Dopamine Reuptake Inhibition: this compound is an atypical dopamine reuptake inhibitor, blocking the dopamine transporter (DAT) and thereby increasing the synaptic availability of dopamine[1][6][8]. This action can help to counteract the relative dopamine deficiency or hypoactivity implicated in some forms of dystonia.

Receptor Binding Affinities

The following table summarizes the available quantitative data on the binding affinities (Ki) of this compound and its analogues for key molecular targets.

| Target | Ligand | Ki (nM) | Species | Reference |

| Dopamine Transporter (DAT) | This compound Analogues | 8.5 - 6370 | Rat | [9][10] |

| Histamine H1 Receptor | This compound Analogues | 16 - 37600 | Rat | [9][10] |

| Muscarinic M1 Receptor | This compound Analogues | High Affinity (nM range) | Rat | [11] |

Signaling Pathways

The therapeutic effects of this compound are mediated by its interaction with specific receptor-coupled intracellular signaling cascades.

M1 Muscarinic Receptor Antagonism

Antagonism of the Gq-coupled M1 muscarinic receptor by this compound inhibits the activation of phospholipase C (PLC), leading to a reduction in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, decreases intracellular calcium release and protein kinase C (PKC) activation, ultimately modulating neuronal excitability.

Caption: M1 Muscarinic Receptor Antagonism Pathway.

Dopamine Transporter (DAT) Inhibition

By blocking the dopamine transporter, this compound prevents the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, enhancing dopaminergic signaling.

Caption: Dopamine Transporter Inhibition Pathway.

Histamine H1 Receptor Inverse Agonism

As an inverse agonist at the H1 receptor, this compound not only blocks the action of histamine but also reduces the receptor's basal activity. This leads to the inhibition of Gq/11-mediated signaling, similar to M1 antagonism, resulting in decreased PLC activation and subsequent downstream effects.

Caption: Histamine H1 Receptor Inverse Agonism Pathway.

Preclinical Evidence: Animal Models

Animal models are instrumental in elucidating the pathophysiology of dystonia and for the preclinical evaluation of therapeutic agents like this compound.

Haloperidol-Induced Dystonia Model (Rat)

A common model for studying drug-induced dystonia involves the administration of the D2 receptor antagonist, haloperidol.

Experimental Protocol:

-

Animal Model: Male Wistar rats (200-250g) are typically used.

-

Induction of Dystonia: A single intraperitoneal (i.p.) injection of haloperidol (e.g., 2.5 mg/kg) is administered[12].

-

This compound Administration: this compound (e.g., 1.8 mg/kg, i.p.) can be administered either prophylactically (before haloperidol) or as a treatment (after the onset of dystonic movements)[13].

-

Behavioral Assessment: Dystonic movements, such as vacuous chewing movements (VCMs), facial grimacing, and torticollis-like neck contractions, are observed and scored at regular intervals (e.g., every 30 minutes for 4 hours) by a trained observer blinded to the treatment groups. A rating scale can be used to quantify the severity of the movements.

-

Data Analysis: The frequency and severity of dystonic movements are compared between the this compound-treated group and a vehicle-treated control group using appropriate statistical methods (e.g., ANOVA, t-test).

Caption: Experimental Workflow for this compound in a Rat Model.

Clinical Evidence

This compound has been evaluated in various clinical settings for the treatment of dystonia, primarily drug-induced dystonia.

Efficacy in Drug-Induced Dystonia

Clinical studies have demonstrated the efficacy of this compound in the treatment and prophylaxis of acute dystonia induced by antipsychotic medications.

| Study Design | Population | Intervention | Outcome | Reference |

| Prospective, double-blind, placebo-controlled | 29 inpatients with major psychotic disorders on haloperidol | This compound vs. Placebo | This compound group had a non-significantly lower rate of dystonia (14% vs. 33%) | [14] |

| Retrospective | 23 young adults on haloperidol | Haloperidol alone vs. Haloperidol + prophylactic this compound | 15/16 patients on haloperidol alone developed dystonia, while 0/7 on prophylactic this compound did. | [15] |

Use in Other Dystonias

While the evidence is less robust, this compound is also used off-label for other forms of dystonia, such as cervical dystonia and tardive dystonia[16][17]. However, its use in tardive dyskinesia is not recommended as it may worsen symptoms[16]. A randomized trial for acute non-traumatic neck pain (wry neck) did not show a significant benefit of this compound over placebo.

Dosage and Administration

The dosage of this compound should be individualized based on the type and severity of dystonia and the patient's response and tolerability.

| Indication | Route | Adult Dosage | Pediatric Dosage (>3 years) |

| Acute Dystonic Reactions | IV/IM | 1-2 mg | 0.02-0.05 mg/kg (up to 1mg) |

| Oral (prophylaxis) | 1-2 mg once or twice daily | 0.02-0.05 mg/kg once or twice daily | |

| Drug-Induced Extrapyramidal Disorders | Oral/IM/IV | 1-4 mg once or twice daily | 0.02-0.05 mg/kg once or twice daily |

Note: Dosing information is for general guidance and should be confirmed with official prescribing information.[3][5][18]

Adverse Effects and Tolerability

The use of this compound is associated with a range of anticholinergic side effects, which can limit its tolerability, especially in the elderly.

Common Adverse Effects:

-

Dry mouth

-

Blurred vision

-

Constipation

-

Urinary retention

-

Tachycardia

-

Drowsiness and confusion

Serious Adverse Effects:

-

Hallucinations

-

Delirium

-

Hyperthermia

-

Angle-closure glaucoma

Conclusion and Future Directions

This compound remains a valuable therapeutic option for the management of acute drug-induced dystonia, owing to its potent anticholinergic and dopamine reuptake inhibitory properties. Its efficacy in other forms of dystonia is less well-established and warrants further investigation through well-designed clinical trials. Future research should focus on elucidating the precise contribution of its antihistaminic effects to its overall therapeutic profile and exploring the development of more selective muscarinic antagonists with improved tolerability. The use of advanced preclinical models and quantitative outcome measures will be crucial in advancing our understanding of this compound and in the development of novel, targeted therapies for the diverse spectrum of dystonic disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The Rodent Models of Dyskinesia and Their Behavioral Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzatropine - Wikipedia [en.wikipedia.org]

- 9. The Rodent Models of Dyskinesia and Their Behavioral Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Muscarinic Preferential M1 Receptor Antagonists Minimally Alter the Discriminative-Stimulus Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chronic this compound and haloperidol administration induce behaviorally equivalent pharmacological hypersensitivities separately but not in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Concurrent treatment with this compound and haloperidol attenuates development of behavioral hypersensitivity but not dopamine receptor proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 15. psychiatrist.com [psychiatrist.com]

- 16. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Investigating Real-World this compound Usage Patterns in Movement Disorders: Claims Analysis and Health Care Provider Survey Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effect of this compound on haloperidol-induced dystonia, clinical efficacy and pharmacokinetics: a prospective, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Benztropine: A Comprehensive Technical Guide on its History, Development, and Therapeutic Application

A Whitepaper for Researchers and Drug Development Professionals

Abstract

Benztropine, a synthetic compound with a rich history spanning over half a century, remains a cornerstone in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. This technical guide provides an in-depth exploration of this compound's journey from its initial synthesis to its current clinical applications. We delve into its multifaceted mechanism of action, encompassing its anticholinergic, antihistaminic, and dopamine reuptake inhibitory properties. This document details key experimental protocols that were instrumental in elucidating its pharmacological profile and presents a summary of its pharmacokinetic and pharmacodynamic properties. Quantitative data from pivotal studies are summarized in tabular format for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear and concise understanding of the molecular interactions and experimental designs. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and the development of novel therapeutics for movement disorders.

Introduction: A Historical Overview

This compound, a tropane-based dopamine inhibitor, was developed by USL Pharma and received its official FDA approval in 1996. Structurally, it is a combination of a tropane ring, similar to that in cocaine, and a diphenyl ether group. Its chemical formula is 3alpha-diphenylmethoxytropane. The synthesis of this compound mesylate is achieved through the reaction of diphenyldiazomethane with tropine. From its inception, this compound was recognized for its anticholinergic and antihistaminic properties.

Initially indicated for the symptomatic treatment of Parkinson's disease, its therapeutic applications have expanded to include the management of extrapyramidal disorders induced by neuroleptic drugs. These drug-induced movement disorders include dystonia, akathisia, parkinsonism, bradykinesia, and tremors. This compound's efficacy in these conditions stems from its ability to correct the imbalance between dopamine and acetylcholine in the brain.

Mechanism of Action: A Multi-Targeted Approach

This compound's therapeutic effects are derived from its activity at multiple neurotransmitter systems.

2.1. Anticholinergic Activity: The primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors, particularly the M1 subtype found in the human brain. By blocking the action of acetylcholine in the striatum, this compound helps to restore the dopaminergic-cholinergic balance that is disrupted in Parkinson's disease and by antipsychotic medications. Its anticholinergic potency is comparable to atropine in ex vivo studies.

2.2. Dopamine Reuptake Inhibition: this compound is a potent inhibitor of the presynaptic dopamine transporter (DAT). This inhibition leads to a dose-dependent increase in synaptic dopamine levels, thereby enhancing dopaminergic neurotransmission. Structure-activity relationship studies have shown that modifications to the this compound molecule, such as the addition of a chlorine substituent in the para position of a phenyl ring, can increase its potency for dopamine uptake inhibition while decreasing its effects on serotonin and norepinephrine transporters.

2.3. Antihistaminic Effects: this compound also possesses significant antihistaminic activity, comparable to that of pyrilamine. While this property contributes to its sedative side effects, its clinical significance in the treatment of movement disorders is considered secondary to its anticholinergic and dopaminergic actions.

Below is a diagram illustrating the primary signaling pathways affected by this compound.

Caption: this compound's dual action on cholinergic and dopaminergic pathways.

Pharmacokinetics and Pharmacodynamics

A summary of this compound's pharmacokinetic and pharmacodynamic properties is presented in the table below.

| Parameter | Value | Reference |

| Absorption | ||

| Oral Bioavailability | ~29% | |

| Time to Peak (Oral) | ~7 hours (for 1.5 mg dose) | |

| Onset of Action (Oral) | 1-2 hours | |

| Onset of Action (IM) | A few minutes | |

| Distribution | ||

| Volume of Distribution | 12-30 L/kg | |

| Plasma Protein Binding | ~95% | |

| Blood-Brain Barrier | Highly permeable | |

| Metabolism | ||

| Site | Liver | |

| Major Pathways | N-oxidation, N-dealkylation, ring hydroxylation | |

| Excretion | ||

| Routes | Urine and feces | |

| Elimination Half-life | ~36 hours (variable) | |

| Pharmacodynamics | ||

| Duration of Action | ~24 hours |

Preclinical and Clinical Development

4.1. Preclinical Studies: Animal models have been instrumental in characterizing the pharmacological profile of this compound and its analogs. For instance, studies in rats have been used to evaluate the effects of this compound analogs on delay discounting, a measure of impulsivity relevant to ADHD. Other preclinical studies in mice have explored the potential of this compound to prevent chemotherapy-induced peripheral neuropathy and to synergize with anticancer drugs like oxaliplatin. These studies have highlighted the drug's neuroprotective and anti-inflammatory properties.

4.2. Clinical Trials and Efficacy: this compound has been in clinical use for over five decades. It is indicated for all forms of parkinsonism and for the control of extrapyramidal disorders caused by neuroleptic drugs. Clinical experience has shown that this compound is effective in reducing rigidity, tremor, and akathisia. However, it is important to note that this compound can worsen tardive dyskinesia.

The typical oral dosage of this compound ranges from 0.5 mg to 6 mg daily. Treatment is often initiated at a low dose and gradually increased to achieve optimal therapeutic effects without excessive adverse reactions.

Key Experimental Protocols

The following sections provide an overview of the methodologies for key experiments used in the study of this compound.

5.1. Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay is used to determine the binding affinity of this compound and its analogs to the dopamine transporter.

Materials:

-

Cell membranes expressing the human dopamine transporter (hDAT).

-

Radioligand, e.g., [³H]WIN 35,428 (a cocaine analog that binds to DAT).

-

This compound or its analogs at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Incubation: In a 96-well plate, combine the hDAT-expressing cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound (this compound).

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

The workflow for a typical radioligand binding assay is depicted in the diagram below.

Caption: A generalized workflow for a radioligand binding assay.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's clinical use and safety profile.

Table 1: this compound Dosage Information

| Indication | Starting Dose | Usual Daily Dose Range | Maximum Daily Dose | Reference |

| Parkinsonism | 0.5 mg - 1 mg at bedtime | 1 mg - 2 mg | 6 mg | |

| Drug-Induced Extrapyramidal Disorders | 1 mg - 2 mg | 1 mg - 4 mg (once or twice daily) | 6 mg |

Table 2: Common Adverse Effects of this compound

| System | Adverse Effect | Frequency | Reference |

| Central Nervous System | Drowsiness, Confusion, Memory Impairment | Common | |

| Peripheral Nervous System | Dry Mouth, Blurred Vision, Urinary Retention, Constipation | Very Common | |

| Cardiovascular | Tachycardia | Common |

Conclusion and Future Directions

This compound has a long-standing history as an effective therapeutic agent for Parkinson's disease and drug-induced movement disorders. Its unique pharmacological profile, characterized by a combination of anticholinergic, dopaminergic, and antihistaminic activities, provides a robust mechanism for restoring neurotransmitter balance in the basal ganglia. While newer medications have been developed, this compound remains a valuable tool in the clinical armamentarium.

Future research may focus on the development of this compound analogs with improved selectivity and a more favorable side-effect profile. Further investigation into its neuroprotective and anti-inflammatory properties could also open new avenues for its therapeutic use in other neurological and psychiatric conditions. The continued study of this compound and its derivatives will undoubtedly contribute to a deeper understanding of the complex neurobiology of movement disorders and aid in the development of the next generation of therapies.

Unraveling the Pharmacokinetics of Benztropine in Preclinical Models: An In-depth Technical Guide

Abstract

Benztropine, a centrally acting anticholinergic and dopamine reuptake inhibitor, is a cornerstone in the management of Parkinsonism and drug-induced extrapyramidal symptoms.[1][2][3] A thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing therapeutic strategies and guiding the development of novel analogs. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, summarizing key quantitative data from various animal models. It details the experimental protocols for pivotal pharmacokinetic studies and visualizes complex biological pathways and workflows to offer a clear and functional resource for researchers, scientists, and drug development professionals.

Introduction

This compound functions primarily as a muscarinic acetylcholine receptor antagonist and an inhibitor of the dopamine transporter (DAT).[3][4] This dual mechanism of action helps restore the balance between cholinergic and dopaminergic systems in the brain, alleviating motor symptoms.[3][4] Preclinical pharmacokinetic evaluation in animal models, predominantly rodents, is indispensable for elucidating the drug's disposition in a biological system. These studies provide foundational data on its bioavailability, ability to cross the blood-brain barrier (BBB), metabolic fate, and clearance, which are essential for predicting its behavior in humans.

Pharmacokinetic Profile of this compound

The disposition of this compound is characterized by slow absorption, extensive distribution into tissues including the brain, significant hepatic metabolism, and a prolonged elimination phase.

Absorption

Following oral administration in preclinical and clinical settings, this compound is absorbed slowly from the gastrointestinal tract.[4][5] Its oral bioavailability is relatively low, estimated to be around 29%, which is attributed to a combination of incomplete gastric absorption and significant first-pass metabolism in the liver.[1][4][5] The time to reach maximum plasma concentration (Tmax) is typically observed at approximately 7 hours post-administration.[4][6]

Distribution

A key feature of this compound is its effective penetration of the central nervous system. It demonstrates high permeability across the blood-brain barrier, which is crucial for its therapeutic action.[1][7] This is supported by a large apparent volume of distribution (Vd), reported to be between 12 and 30 L/kg, indicating extensive tissue uptake.[4][5] Studies on this compound analogs in rats have also shown significantly higher Vd values (ranging from 8.69 to 34.3 L/kg) compared to other CNS-active agents like cocaine.[7][8][9] Furthermore, this compound is highly bound to plasma proteins, with a binding fraction of approximately 95%.[4]

Metabolism

This compound undergoes extensive hepatic metabolism.[1][6] Preclinical studies in rats have identified the primary metabolic pathways as N-oxidation, N-dealkylation, and aromatic ring hydroxylation.[4][10] This biotransformation results in a number of Phase I metabolites, including this compound N-oxide, N-desmethylthis compound, 4'-hydroxythis compound, and tropine.[1][10] In addition to Phase I metabolism, four distinct glucuronide conjugates (Phase II metabolites) have been identified in rat bile and urine.[4][10] Studies involving this compound analogs suggest the involvement of cytochrome P450 enzymes, specifically human CYP2D6 and 2C19, and their rat orthologs.[11]

Excretion

The elimination of this compound and its metabolites occurs through both renal and biliary routes.[1] Metabolites are excreted in the urine and bile, with some unchanged parent drug also found in the feces.[1][4][5] The drug exhibits a long and variable elimination half-life (t½), which has been reported to be around 36 hours, contributing to its prolonged duration of action.[4] Preclinical studies of its analogs have confirmed this characteristic, showing half-lives ranging from 4 to over 16 hours in rats.[7][9]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound and its analogs derived from various preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

| Parameter | Species | Value | Route of Admin. | Citation(s) |

| Oral Bioavailability (F) | Human (data inferred) | ~29% | Oral | [4][5][12] |

| Time to Peak (Tmax) | Human (data inferred) | ~7 hours | Oral | [4][6] |

| Volume of Distribution (Vd) | Human (data inferred) | 12 - 30 L/kg | N/A | [4][5] |

| Plasma Protein Binding | Human (data inferred) | ~95% | N/A | [4][12] |

| Elimination Half-life (t½) | Human (data inferred) | ~36 hours | N/A | [4] |

| Oral LD50 | Rat | 940 mg/kg | Oral | [4] |

Table 2: In Vitro Permeability and Brain Penetration Data for this compound Analogs

| Compound/Analog | Preclinical Model | Parameter | Value | Citation(s) |

| This compound Analogs | Sprague-Dawley Rats | Volume of Distribution (Vd) | 12.3 - 30.5 L/kg | [7][9] |

| This compound Analogs | Sprague-Dawley Rats | Elimination Half-life (t½) | 4.1 - 16.5 h | [7][9] |

| 4'-Cl & 4',4''-diCl BZT | Sprague-Dawley Rats | Brain-to-Plasma Ratio | 4.6 - 4.7 | [11] |

| N-substituted Analogs | Sprague-Dawley Rats | Brain-to-Plasma Ratio | 1.3 - 2.5 | [8] |

| AHN 1-055 & JHW 007 | Bovine Brain Endothelial Cells | Permeability (Papp) | 2.15 - 2.83 x 10⁻⁴ cm/s | [7][9] |

| Chloro Analogs | Caco-2 / MDCK-MDR1 Cells | Efflux Ratios | 2.1 - 28.4 | [11] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic findings. Below are representative protocols for key experiments.

In Vivo Pharmacokinetic Study in Rodents

-

Animals: Male Sprague-Dawley rats (275-300 g) are used. Animals are housed under standard conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

-

Drug Administration: this compound or its analogs are dissolved in a suitable vehicle (e.g., sterile saline). For intravenous (IV) studies, the drug is administered as a bolus dose (e.g., 5-10 mg/kg) via the tail vein.[7][9] For oral (PO) studies, the drug is administered by gavage (e.g., 10 mg/kg).[10]

-

Sample Collection: A destructive sampling design is often employed. At predetermined time points (e.g., 5, 30, 60, 120, 240, 480, 1440 min) post-dose, cohorts of animals are euthanized.[13] Blood is collected via cardiac puncture into heparinized tubes, and brains are rapidly excised.

-

Sample Processing: Blood samples are centrifuged to separate plasma. Brains are weighed and homogenized in a buffer solution. Plasma and brain homogenate samples are stored at -80°C until analysis.

-

Data Analysis: Plasma and brain concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, Vd, and clearance (Cl).

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

-

Cell Model: An in vitro BBB model is established using primary bovine brain microvessel endothelial cells (BBMEC) or cell lines like Caco-2 or MDCK-MDR1.[7][11]

-

Cell Culture: Cells are seeded onto microporous membrane inserts (e.g., Transwells) and cultured until a confluent monolayer is formed.

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transendothelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like sucrose.

-

Transport Assay: The experiment is initiated by adding this compound (e.g., 10 µM) to the apical (donor) chamber. Samples are collected from the basolateral (receiver) chamber at various time points. To assess active efflux, the experiment is also performed in the reverse direction (basolateral to apical). P-glycoprotein (P-gp) inhibitors like verapamil may be used to confirm P-gp substrate activity.[11]

-

Sample Analysis: The concentration of this compound in the collected samples is quantified using HPLC or LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the extent of active efflux.

Bioanalytical Method for Quantification

-

Technique: High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[10][14][15]

-

Sample Preparation: Plasma or brain homogenate samples are prepared to remove proteins and interfering substances. Common techniques include protein precipitation with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[16]

-

Chromatographic Conditions: A C18 reverse-phase column is typically used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile), run under isocratic or gradient conditions.

-

Quantification: A calibration curve is constructed using standards of known concentrations. The concentration of this compound in the unknown samples is determined by comparing its peak area to the calibration curve.

Visualizations: Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

Caption: this compound's dual mechanism of action at the synapse.

Caption: Major metabolic pathways of this compound in rats.

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Caption: Workflow for an in vitro blood-brain barrier permeability assay.

Conclusion

The preclinical pharmacokinetic profile of this compound is well-defined by its excellent capacity to penetrate the blood-brain barrier, extensive distribution, significant hepatic metabolism leading to numerous metabolites, and a long elimination half-life. These characteristics underpin its efficacy as a long-acting centrally-active agent. The low oral bioavailability necessitates careful consideration of dosing strategies. The detailed understanding of its ADME properties and the established experimental protocols outlined in this guide are vital for the continued investigation of this compound and serve as a critical framework for the rational design and preclinical evaluation of next-generation analogs with potentially improved therapeutic profiles.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Benzatropine - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medicine.com [medicine.com]

- 7. researchgate.net [researchgate.net]

- 8. Population pharmacokinetics, brain distribution, and pharmacodynamics of 2nd generation dopamine transporter selective this compound analogs developed as potential substitute therapeutics for treatment of cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Phase I and II metabolites of this compound in rat urine and bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transport, metabolism, and in vivo population pharmacokinetics of the chloro this compound analogs, a class of compounds extensively evaluated in animal models of drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reference.medscape.com [reference.medscape.com]

- 13. The Novel N-Substituted this compound Analog GA2-50 Possesses Pharmacokinetic and Pharmacodynamic Profiles Favorable for a Candidate Substitute Medication for Cocaine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC Method for Analysis of this compound mesylate on Primesep SB Column | SIELC Technologies [sielc.com]

- 15. Pharmacodynamic assessment of the this compound analogues AHN-1055 and AHN-2005 using intracerebral microdialysis to evaluate brain dopamine levels and pharmacokinetic/pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijisrt.com [ijisrt.com]

The Effect of Benztropine on Mitochondrial Function in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benztropine, a centrally acting anticholinergic and dopamine reuptake inhibitor, is a cornerstone in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. While its primary mechanisms of action at the neurotransmitter level are well-documented, its direct effects on neuronal mitochondrial function remain an area of limited investigation. This technical guide synthesizes the current understanding of this compound's pharmacology and explores its potential impact on the bioenergetic and redox status of neurons. Drawing from indirect evidence and the established role of mitochondrial dysfunction in neurodegenerative diseases, we delineate hypothesized pathways and provide detailed experimental protocols to facilitate future research into this critical aspect of this compound's neuropharmacology. This document aims to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and investigate the intricate relationship between this compound and neuronal mitochondrial health.

Introduction: this compound's Role in Neuropharmacology

This compound is a synthetic compound that structurally resembles both atropine and diphenhydramine, granting it both anticholinergic and antihistaminic properties.[1][2][3] Its primary therapeutic efficacy in movement disorders stems from its function as a muscarinic acetylcholine receptor antagonist and a dopamine reuptake inhibitor.[1][4] By blocking central muscarinic receptors, this compound helps to re-establish the dopaminergic-cholinergic balance in the basal ganglia, which is disrupted in Parkinson's disease.[3] The inhibition of dopamine reuptake further potentiates dopaminergic signaling.[1] this compound is widely prescribed to alleviate tremor, rigidity, and other parkinsonian symptoms.[5][6]

Given that Parkinson's disease is increasingly recognized as a disorder with a significant mitochondrial dysfunction component, understanding the effects of anti-parkinsonian drugs on mitochondrial bioenergetics is of paramount importance.[7][8] Mitochondrial impairment, leading to decreased ATP production and increased oxidative stress, is a key pathological feature of dopaminergic neuron degeneration in Parkinson's disease.[9][10] While the direct impact of this compound on neuronal mitochondria has not been extensively studied, its neuroprotective effects in other contexts, such as chemotherapy-induced neuropathy, suggest potential interactions with cellular stress pathways.[11] One study has noted a this compound-induced reactive oxygen species (ROS) imbalance in tumor cells, though similar specific data for neurons is lacking.[11]

This guide will delve into the potential mitochondrial implications of this compound's known mechanisms and provide a framework for future experimental investigation.

Hypothesized Effects of this compound on Neuronal Mitochondrial Function

Based on its primary pharmacological actions, several hypotheses can be formulated regarding this compound's influence on neuronal mitochondria.

Modulation of Mitochondrial Function via Cholinergic and Dopaminergic Signaling

Both cholinergic and dopaminergic signaling pathways are known to influence neuronal metabolism and mitochondrial function. By altering the activity of these neurotransmitter systems, this compound may indirectly impact mitochondrial bioenergetics.

-

Cholinergic Blockade: Acetylcholine can modulate neuronal excitability, which in turn affects energy demand and mitochondrial respiration. By blocking muscarinic receptors, this compound could potentially alter the metabolic rate of neurons, thereby influencing mitochondrial workload.

-

Dopamine Reuptake Inhibition: Increased synaptic dopamine levels can lead to enhanced postsynaptic signaling. Dopamine metabolism itself can be a source of oxidative stress. The impact of sustained dopamine receptor activation on mitochondrial function is complex and could involve both protective and detrimental pathways depending on the specific neuronal population and context.

The following diagram illustrates the potential downstream effects of this compound's primary actions on pathways that could intersect with mitochondrial function.

Caption: Hypothesized signaling pathways of this compound's effect on mitochondria.

Potential Direct Effects on Mitochondrial Components

While not yet demonstrated, the possibility of this compound directly interacting with mitochondrial proteins cannot be ruled out. Some neuropsychiatric drugs have been shown to inhibit components of the electron transport chain, such as Complex I.[12][13] Given this compound's lipophilic nature, it could potentially accumulate in mitochondrial membranes and exert off-target effects.

Quantitative Data Summary (Hypothetical Framework)

Currently, there is a lack of direct quantitative data on the effects of this compound on neuronal mitochondrial parameters. The following tables are presented as a framework for organizing data from future experiments designed to investigate these effects.

Table 1: Effect of this compound on Mitochondrial Respiration in Neurons

| Treatment Group | Basal Respiration (OCR, pmol/min) | ATP-Linked Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | Spare Respiratory Capacity (%) |

| Vehicle Control | ||||

| This compound (Low Dose) | ||||

| This compound (High Dose) |

Table 2: Effect of this compound on Neuronal Bioenergetics and Oxidative Stress

| Treatment Group | Intracellular ATP (nmol/mg protein) | Mitochondrial Membrane Potential (ΔΨm, % of control) | Reactive Oxygen Species (ROS) Production (% of control) |

| Vehicle Control | |||

| This compound (Low Dose) | |||

| This compound (High Dose) |

Detailed Experimental Protocols

To address the knowledge gap regarding this compound's mitochondrial effects, the following detailed experimental protocols are proposed. These methodologies are standard in the field of neurobiology and mitochondrial research.

Cell Culture

-

Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons from rodents.

-

Culture Conditions: Cells are to be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and differentiated for 5-7 days with retinoic acid (for SH-SY5Y) or cultured in Neurobasal medium with B-27 supplement (for primary neurons).

-

This compound Treatment: Cells should be treated with a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM) for various time points (e.g., 6h, 24h, 48h). A vehicle control (e.g., DMSO) must be included.

Measurement of Mitochondrial Respiration

-

Apparatus: Seahorse XF Analyzer (Agilent).

-

Principle: This technology measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time.

-

Procedure:

-

Seed differentiated neurons in a Seahorse XF cell culture microplate.

-

Treat with this compound or vehicle for the desired duration.

-

Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

-

Perform a mitochondrial stress test by sequential injections of oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively).

-

Measure OCR at baseline and after each injection to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Assessment of Intracellular ATP Levels

-

Assay: Luminescence-based ATP assay kit.

-

Principle: The assay utilizes the luciferase enzyme, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The light intensity is directly proportional to the ATP concentration.

-

Procedure:

-

Culture and treat neurons in a 96-well plate.

-

Lyse the cells to release ATP.

-

Add the luciferase/luciferin reagent to the cell lysate.

-

Measure luminescence using a plate reader.

-

Normalize ATP levels to the total protein content of each well, determined by a BCA or Bradford assay.

-

Determination of Mitochondrial Membrane Potential (ΔΨm)

-

Probe: Tetramethylrhodamine, methyl ester (TMRM) or JC-1 fluorescent dye.

-

Principle: These cationic dyes accumulate in the mitochondria in a potential-dependent manner. A decrease in fluorescence intensity (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.

-

Procedure:

-

Culture and treat neurons on glass-bottom dishes or in a 96-well plate.

-

Load the cells with TMRM or JC-1 dye.

-

Acquire images using a fluorescence microscope or measure fluorescence intensity with a plate reader.

-

Quantify the fluorescence intensity per cell or the ratio of red to green fluorescence.

-

Measurement of Reactive Oxygen Species (ROS) Production

-

Probe: Dihydroethidium (DHE) for superoxide or 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for general ROS.

-

Principle: These non-fluorescent probes become fluorescent upon oxidation by ROS.

-

Procedure:

-

Culture and treat neurons.

-

Load the cells with the fluorescent ROS probe.

-

Measure the increase in fluorescence over time using a fluorescence microscope or plate reader.

-

The following diagram outlines the general experimental workflow for investigating the effects of this compound on neuronal mitochondrial function.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Benzatropine - Wikipedia [en.wikipedia.org]

- 5. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 7. Mitochondrial approaches for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-Synuclein pathology disrupts mitochondrial function in dopaminergic and cholinergic neurons at-risk in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotection by a mitochondria-targeted drug in a Parkinson’s disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial Complex I Inhibition in Dopaminergic Neurons Causes Altered Protein Profile and Protein Oxidation: Implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preventive action of this compound on platinum-induced peripheral neuropathies and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Psychiatric drugs impact mitochondrial function in brain and other tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroleptic medications inhibit complex I of the electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic Determinants of Benztropine Response: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benztropine is an anticholinergic and dopamine reuptake inhibitor commonly prescribed for the treatment of Parkinson's disease and extrapyramidal symptoms induced by antipsychotic medications.[1][2][3] Clinical response to this compound, however, exhibits significant inter-individual variability, which can be attributed in part to genetic factors. This in-depth technical guide explores the key genetic determinants influencing this compound's pharmacokinetics and pharmacodynamics, providing a comprehensive resource for researchers, scientists, and professionals in drug development. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to facilitate a deeper understanding of the pharmacogenomics of this compound.

Core Genetic Determinants

The primary genetic factors influencing this compound response are centered around its metabolic pathways and its molecular targets. The metabolism of this compound is significantly influenced by polymorphisms in the cytochrome P450 genes, particularly CYP2D6 and CYP2C19.[4][5] The drug's therapeutic and adverse effects are mediated through its interaction with the dopamine transporter (DAT), encoded by the SLC6A3 gene, and the muscarinic acetylcholine receptor M1, encoded by the CHRM1 gene.[6][7]

Metabolic Influences: CYP2D6 and CYP2C19

Genetic variations in CYP2D6 and CYP2C19 can lead to different metabolic phenotypes, broadly categorized as poor, intermediate, extensive (normal), and ultrarapid metabolizers. These phenotypes directly impact the plasma concentration of this compound, thereby affecting its efficacy and the likelihood of adverse drug reactions.[8][9]

Table 1: Influence of CYP2D6 Genotype on Drug Metabolism and Response

| Phenotype | Genotype Examples | Expected Impact on this compound Plasma Concentration | Potential Clinical Outcome |

| Poor Metabolizer (PM) | CYP2D63/4, 4/4, 5/5 | Significantly Increased | Increased risk of anticholinergic side effects (e.g., cognitive impairment, dry mouth, blurred vision).[8][10] |

| Intermediate Metabolizer (IM) | CYP2D61/4, 1/5, 4/41 | Moderately Increased | Potential for increased side effects compared to extensive metabolizers.[11] |

| Extensive (Normal) Metabolizer (EM) | CYP2D61/1, 1/2 | Normal | Expected therapeutic response with standard dosing. |

| Ultrarapid Metabolizer (UM) | CYP2D61/1xN, 1/2xN (gene duplication) | Decreased | Potential for reduced efficacy at standard doses. |

Table 2: Influence of CYP2C19 Genotype on Drug Metabolism and Response

| Phenotype | Genotype Examples | Expected Impact on this compound Plasma Concentration | Potential Clinical Outcome |

| Poor Metabolizer (PM) | CYP2C192/2, 2/3, 3/3 | Increased | Higher likelihood of adverse drug reactions.[12] |

| Intermediate Metabolizer (IM) | CYP2C19*1/*2, *1/*3 | Mildly Increased | May require dose adjustments depending on clinical response.[12] |

| Extensive (Normal) Metabolizer (EM) | CYP2C19*1/*1 | Normal | Standard therapeutic response anticipated. |

| Ultrarapid Metabolizer (UM) | CYP2C19*1/*17, *17/*17 | Decreased | May experience therapeutic failure at standard doses. |